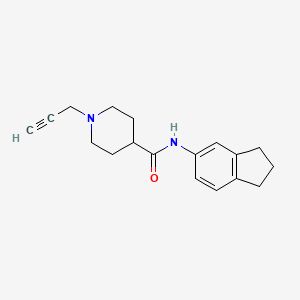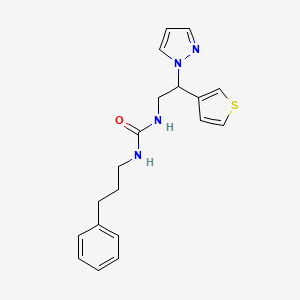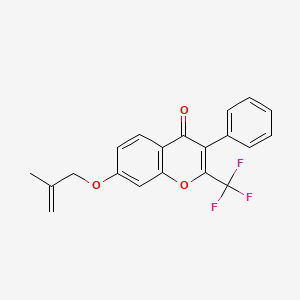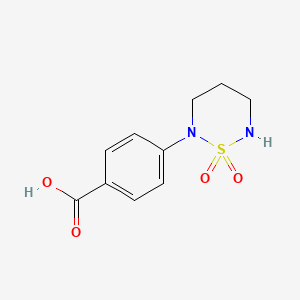
4-(Chloromethyl)-2-(trifluoromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(trifluoromethyl)thiophene is an organic compound that features both a chloromethyl and a trifluoromethyl group attached to a thiophene ring. Thiophene is a sulfur-containing heterocycle that is widely used in organic chemistry due to its stability and electronic properties. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and properties of the molecule.
Vorbereitungsmethoden
The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiophene typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the thiophene ring. One common method involves the radical trifluoromethylation of a thiophene derivative, followed by chloromethylation. The reaction conditions often require the use of radical initiators and specific solvents to achieve high yields . Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
4-(Chloromethyl)-2-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using strong reducing agents.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-(trifluoromethyl)thiophene has a wide range of applications in scientific research:
Biology: The compound can be used to modify biological molecules, potentially altering their activity or stability.
Wirkmechanismus
The mechanism by which 4-(Chloromethyl)-2-(trifluoromethyl)thiophene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group can stabilize reaction intermediates, making certain reactions more favorable. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, potentially altering their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)-2-(trifluoromethyl)thiophene can be compared to other thiophene derivatives, such as:
2-(Trifluoromethyl)thiophene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-(Bromomethyl)-2-(trifluoromethyl)thiophene: The bromomethyl group is more reactive than the chloromethyl group, leading to different reactivity profiles.
4-(Chloromethyl)-2-(methyl)thiophene: The methyl group is less electron-withdrawing than the trifluoromethyl group, resulting in different electronic properties.
The uniqueness of this compound lies in its combination of the electron-withdrawing trifluoromethyl group and the reactive chloromethyl group, which together provide a versatile platform for further chemical modifications .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-2-4-1-5(11-3-4)6(8,9)10/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRGIMIVNSWRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dichlorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2828131.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2828134.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate](/img/structure/B2828136.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2828138.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrimidine](/img/structure/B2828142.png)
![N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2828143.png)

![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B2828146.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828148.png)
![3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2828150.png)
![(2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2828151.png)
